molecular formula C6H3Br2FO B1409955 3,6-Dibromo-2-fluorophenol CAS No. 1803817-30-2

3,6-Dibromo-2-fluorophenol

Cat. No.: B1409955
CAS No.: 1803817-30-2
M. Wt: 269.89 g/mol
InChI Key: WKTGHGBPXISBSN-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorophenol is a useful research compound. Its molecular formula is C6H3Br2FO and its molecular weight is 269.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Dibromo-2-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dibromo-2-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTGHGBPXISBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dibromo-2-fluorophenol (CAS 1803817-30-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3,6-Dibromo-2-fluorophenol, its synthesis, potential applications in research and drug development, and essential safety and handling information. As a key building block in organic synthesis, this halogenated phenol offers unique reactivity for the development of novel molecules in the pharmaceutical and material science sectors.

Core Physicochemical Properties

3,6-Dibromo-2-fluorophenol is a substituted aromatic compound with the chemical formula C₆H₃Br₂FO.[1] Its structure, featuring two bromine atoms and one fluorine atom on a phenol ring, imparts specific reactivity and properties that are valuable in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of 3,6-Dibromo-2-fluorophenol

PropertyValueSource
CAS Number 1803817-30-2[1]
Molecular Formula C₆H₃Br₂FO[1]
Molecular Weight 269.895 g/mol [1]
SMILES OC1=C(F)C(Br)=CC=C1Br[1]
Purity ≥95% (commercially available)[1]
Storage 2-8 °C[1]

Synthesis and Purification

While a specific, detailed synthesis protocol for 3,6-Dibromo-2-fluorophenol is not widely published, a plausible synthetic route can be extrapolated from general methods for the bromination of phenols. The hydroxyl group of a phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. Therefore, the synthesis of 3,6-Dibromo-2-fluorophenol would likely involve the direct bromination of 2-fluorophenol.

Proposed Synthetic Pathway

Synthesis of 3,6-Dibromo-2-fluorophenol 2-Fluorophenol 2-Fluorophenol Reaction Electrophilic Aromatic Substitution 2-Fluorophenol->Reaction Brominating_Agent Bromine (Br₂) or N-Bromosuccinimide (NBS) Brominating_Agent->Reaction 3,6-Dibromo-2-fluorophenol 3,6-Dibromo-2-fluorophenol Reaction->3,6-Dibromo-2-fluorophenol

Caption: Proposed synthesis of 3,6-Dibromo-2-fluorophenol.

Exemplary Experimental Protocol (Adapted from general phenol bromination)

This protocol is a general guideline and would require optimization for the specific synthesis of 3,6-Dibromo-2-fluorophenol.

Materials:

  • 2-Fluorophenol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • A suitable solvent (e.g., glacial acetic acid, dichloromethane)

  • Sodium bisulfite or sodium thiosulfate solution (for quenching excess bromine)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol in the chosen solvent. Cool the mixture in an ice bath.

  • Bromination: Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the cooled 2-fluorophenol solution. The addition should be dropwise to control the reaction temperature and prevent over-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium bisulfite or sodium thiosulfate until the orange color of bromine disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3,6-Dibromo-2-fluorophenol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 3,6-Dibromo-2-fluorophenol

TechniquePredicted Features
¹H NMR Aromatic region (δ 6.5-7.5 ppm) would show signals for the two aromatic protons. The chemical shifts and coupling patterns would be influenced by the adjacent bromine and fluorine atoms. A broad singlet for the hydroxyl proton would also be present.
¹³C NMR Six distinct signals in the aromatic region (δ 100-160 ppm). The carbons attached to bromine and fluorine would show characteristic chemical shifts.
IR Spectroscopy A broad absorption band for the O-H stretch (around 3200-3600 cm⁻¹). C-Br and C-F stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would involve the loss of bromine and other fragments.

Note: The above are predictions. Experimental verification is necessary for accurate structural elucidation.

Applications in Drug Discovery and Organic Synthesis

Halogenated phenols are crucial intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2] The presence of bromine and fluorine atoms in 3,6-Dibromo-2-fluorophenol offers several advantages for drug development professionals:

  • Versatile Synthetic Handle: The bromine atoms can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse molecular fragments.

  • Modulation of Physicochemical Properties: The fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.

  • Potential Biological Activity: Bromophenols, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3] While the specific activity of 3,6-Dibromo-2-fluorophenol has not been reported, its structural motifs suggest it could be a valuable scaffold for the development of new therapeutic agents.

Applications 3_6_Dibromo_2_fluorophenol 3,6-Dibromo-2-fluorophenol Applications Potential Applications 3_6_Dibromo_2_fluorophenol->Applications Drug_Discovery Drug Discovery (e.g., Antimicrobial, Anticancer) Applications->Drug_Discovery Organic_Synthesis Organic Synthesis (Building Block) Applications->Organic_Synthesis Materials_Science Materials Science Applications->Materials_Science

Caption: Potential applications of 3,6-Dibromo-2-fluorophenol.

Safety and Handling

Specific safety data for 3,6-Dibromo-2-fluorophenol is not available. However, based on the known hazards of similar brominated and fluorinated phenols, the following precautions should be taken:

Hazard Identification:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemical-resistant gloves (e.g., neoprene or nitrile).

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Do not allow it to enter drains.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

3,6-Dibromo-2-fluorophenol is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique substitution pattern provides a versatile platform for the creation of novel and complex molecules. While specific experimental data for some of its properties are yet to be published, this guide provides a solid foundation for researchers and scientists working with this compound, emphasizing safe handling and highlighting its potential applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in advancing science and medicine.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN104276929A - Preparation method of 3-fluorophenol.
  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(1), 159. Retrieved from [Link]

  • EFSA. (2021). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 19(11), e06885. Retrieved from [Link]

  • Annals of Medical Chemistry and Research. (2014). A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds. Ann Med Chem Res, 1(1), 1003. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules, 27(23), 8326. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Anticancer, antioxidant, and antibacterial activities of low molecular weight bioactive subfractions isolated from cultures of wood degrading fungus Cerrena unicolor. PLoS One, 13(6), e0198492. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-fluorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 29, 105221. Retrieved from [Link]

  • MDPI. (2023). Antitumoral and Antimicrobial Activities of Block Copolymer Micelles Containing Gold Bisdithiolate Complexes. Pharmaceutics, 15(2), 562. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of California, Berkeley, Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3196. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dibromo-6-fluorophenol. Retrieved from [Link]

  • ARC Journals. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Retrieved from [Link]

  • ResearchGate. (2017). Antitumoral, antioxidant and antimicrobial molecules from Combretum rupicola. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
  • Royal Society of Chemistry. (2017). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 19(34), 23098-23108. Retrieved from [Link]

  • Current Separations. (n.d.). New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromophenol. Retrieved from [Link]

Sources

Precision Characterization of Dibromofluorophenol Solubility: Protocols and Thermodynamic Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Dibromofluorophenols in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Dibromofluorophenols (DBFPs), particularly the 2,6-dibromo-4-fluorophenol isomer, serve as critical halogenated building blocks in the synthesis of bioactive agrochemicals, antispasmodic pharmaceuticals, and advanced flame retardants.[1] Their utility, however, is frequently bottlenecked by downstream processing challenges—specifically crystallization and purification.

Understanding the solid-liquid equilibrium (SLE) of DBFPs is not merely a data-collection exercise; it is a process engineering necessity. This guide moves beyond basic solubility tables to establish a rigorous, self-validating framework for determining, modeling, and applying solubility data. We focus on the Automated Laser Monitoring Method , a superior alternative to the traditional shake-flask method, to ensure data precision suitable for thermodynamic modeling and process scale-up.

Molecular Architecture & Solubility Drivers

To predict solubility behavior, one must first deconstruct the solute's molecular interactions.

  • Acidity & Hydrogen Bonding: DBFPs are weak acids (pKa

    
     6.92 for the 2,6-isomer). The phenolic hydroxyl group acts as a Hydrogen Bond Donor (HBD).
    
  • Halogenation Effect: The bromine atoms at the ortho positions (in 2,6-dibromo isomers) create steric shielding around the hydroxyl group, potentially reducing H-bond accessibility compared to non-halogenated phenols. However, they also increase lipophilicity, enhancing solubility in non-polar aromatic solvents like benzene or toluene.

  • Crystal Lattice Energy: The melting point (

    
     55–57°C) indicates a moderately stable crystal lattice. High solubility requires a solvent capable of overcoming this lattice energy through strong solvation enthalpy.
    

Expected Solubility Trend:



Experimental Protocol: Automated Laser Monitoring Method

The "Shake-Flask" method, while common, suffers from long equilibration times and sampling errors. For high-precision thermodynamic modeling, we utilize the Dynamic Laser Monitoring Method . This technique eliminates manual sampling and provides real-time dissolution kinetics.

Equipment Setup[2][3]
  • Dissolution Vessel: Double-walled glass vessel (50–100 mL) with a water jacket connected to a programmable cryostat (accuracy

    
     0.05 K).
    
  • Agitation: Magnetic stirrer set to constant RPM (e.g., 400 rpm) to ensure hydrodynamic stability without vortex aeration.

  • Detection: A 5 mW He-Ne laser (

    
     = 632.8 nm) directed through the vessel. A photodiode detector is placed 180° opposite the source.
    
  • Dosing: Automated gravimetric solid dispenser or precision syringe pump for solvent.

Step-by-Step Workflow

Phase A: System Preparation

  • Calibration: Calibrate the photodiode signal using pure solvent (100% transmittance) and a blocked beam (0% transmittance).

  • Temperature Equilibration: Set the cryostat to the starting temperature (

    
    , e.g., 293.15 K) and allow the solvent to equilibrate for 20 minutes.
    

Phase B: Dynamic Measurement (Synthetic Method)

  • Initial Dosing: Add a known mass (

    
    ) of DBFP solute to the solvent.
    
  • Scattering Phase: The laser transmittance drops significantly due to undissolved solid particles scattering the beam.

  • Heating Ramp: Slowly increase temperature (

    
    ).
    
  • Dissolution Point Detection: Monitor the photodiode voltage. The temperature at which the signal returns to the baseline (clear solution) is recorded as the saturation temperature (

    
    ) for that specific mole fraction.
    
  • Validation Loop: Cool the solution until turbidity reappears (nucleation), then reheat. The hysteresis between dissolution and nucleation should be

    
     for valid equilibrium data.
    
Workflow Visualization

LaserMethod Start Start Protocol Prep Solvent Equilibration (T_start, 400 RPM) Start->Prep Dose Add Solute Mass (m) Prep->Dose Laser Laser Transmittance < Threshold (Turbid Suspension) Dose->Laser Heat Ramp Temp (+0.2 K/min) Laser->Heat Check Transmittance = Baseline? Heat->Check Check->Heat No (Cloudy) Record Record T_sat & Mole Fraction (x) Check->Record Yes (Clear) Repeat Add More Solute Record->Repeat Repeat->Laser End Thermodynamic Modeling Repeat->End Range Complete

Figure 1: Logic flow for the Automated Laser Monitoring solubility determination method. This synthetic approach minimizes solvent handling errors.

Thermodynamic Modeling Framework

Raw data (mole fraction


 vs. Temperature 

) must be correlated using thermodynamic models to smooth experimental noise and calculate dissolution enthalpy.
Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility data of semi-polar solids like DBFPs. It accounts for the non-ideal behavior of the solution.



  • x: Mole fraction solubility of DBFP.

  • T: Absolute temperature (K).[2][3][4][5]

  • A, B, C: Empirical model parameters derived via multivariate regression.

  • Why use it? It provides a high correlation coefficient (

    
    ) for halogenated phenols in alcohols and esters.
    
van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.



  • 
    :  Apparent molar enthalpy of dissolution.
    
  • 
    :  Apparent molar entropy of dissolution.
    
  • Interpretation: A positive

    
     confirms the process is endothermic (solubility increases with T), which is typical for DBFPs in organic solvents.
    

Data Presentation & Analysis

When reporting your findings, structure the data to allow for immediate solvent comparison. Do not bury key metrics in text.

Representative Data Structure (Template)
Solvent ClassSpecific SolventSolubility (

) at 298.15 K
Enthalpy

(kJ/mol)

(Apelblat)
Alcohol MethanolHighValue0.998
Alcohol EthanolModerateValue0.997
Ester Ethyl AcetateHighValue0.999
Alkane n-HexaneLowValue0.995
Aromatic TolueneModerateValue0.996
Solvent Selection Logic for Process Design

For crystallization, you need a solvent system with a steep solubility curve (high


).
  • High Solubility (Reaction Solvent): Methanol or Ethyl Acetate.

  • Low Solubility (Anti-solvent): Water or n-Hexane.

  • Crystallization Candidate: Toluene often shows a strong temperature dependence for halogenated phenols, allowing for high recovery yields upon cooling.

SolventSelection Input Process Goal Reaction Reaction Medium Input->Reaction Crystal Crystallization Input->Crystal HighSol High Solubility (Polar/H-Bonding) Reaction->HighSol TempDep Steep d(Sol)/dT (Aromatic) Crystal->TempDep MeOH Methanol/Ethanol HighSol->MeOH Tol Toluene/Benzene TempDep->Tol

Figure 2: Strategic solvent selection based on thermodynamic solubility profiles.

References

  • ChemicalBook. (2025). 2,6-Dibromo-4-fluorophenol Properties and Applications.

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

  • Jouyban, A., & Acree, W. E. (2025). Thermodynamic Models for Correlation of Solubility of Halogenated Compounds in Liquid Mixtures. Journal of Chemical & Engineering Data.

  • PubChem. (2025).[6][7] 2,4-Dibromo-6-fluorophenol Compound Summary. National Library of Medicine.

  • MDPI. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria. Pharmaceutics.

Sources

An In-depth Technical Guide to 3,6-Dibromo-2-fluorophenol and 2,6-Dibromo-4-fluorophenol: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the precise selection of building blocks is paramount. Isomeric purity and a deep understanding of a molecule's reactivity profile are the bedrocks of successful synthesis and discovery. This guide provides a detailed comparative analysis of two structurally similar yet functionally distinct halogenated phenols: 3,6-Dibromo-2-fluorophenol and 2,6-Dibromo-4-fluorophenol. We will dissect their core differences, from fundamental physicochemical properties to their divergent behavior in chemical reactions, providing field-proven insights for their strategic application.

Structural Dissection: The Criticality of Substituent Placement

At first glance, 3,6-Dibromo-2-fluorophenol and 2,6-Dibromo-4-fluorophenol share the same molecular formula (C₆H₃Br₂FO) and molecular weight (269.89 g/mol ).[1][2][3] The crucial distinction lies in the positional isomerism of the fluorine atom relative to the hydroxyl and bromine substituents. This seemingly minor shift has profound implications for the molecule's electronic distribution, steric environment, and, consequently, its chemical behavior.

In 2,6-Dibromo-4-fluorophenol , the fluorine atom is positioned para to the hydroxyl group, and the two bulky bromine atoms are ortho to it. This symmetrical arrangement creates significant steric hindrance around the phenolic proton and influences the reactivity of the adjacent carbon atoms.

Conversely, 3,6-Dibromo-2-fluorophenol presents an asymmetrical structure. Here, the fluorine atom is ortho to the hydroxyl group, with bromine atoms at positions 3 and 6. This arrangement results in a different steric and electronic environment around the reactive sites of the molecule.

Caption: Positional isomerism of the fluorine atom in the two compounds.

Comparative Physicochemical and Spectroscopic Profiles

The difference in molecular architecture directly translates to distinct physical and spectroscopic properties. These parameters are critical for identification, purity assessment, and predicting behavior in various solvents and reaction conditions.

Physicochemical Properties
Property3,6-Dibromo-2-fluorophenol2,6-Dibromo-4-fluorophenol
CAS Number 1803817-30-2[2]344-20-7[1][4]
Molecular Formula C₆H₃Br₂FO[2]C₆H₃Br₂FO[1][3]
Molecular Weight 269.89 g/mol [2]269.89 g/mol [1][3][5]
Appearance Not specifiedWhite to orange to green powder/crystals[6]
Melting Point Not specified55-57 °C[6]
Boiling Point Not specified219.5±35.0 °C (Predicted)[6]
pKa Not specified6.92±0.23 (Predicted)[4][6]
Solubility Not specifiedSoluble in Methanol[4][6]

Data for 3,6-Dibromo-2-fluorophenol is less commonly reported in readily available databases.

Spectroscopic Differentiation: A Self-Validating System

Spectroscopy provides a non-destructive and definitive method to distinguish between these isomers. The unique electronic and steric environment of each molecule gives rise to a characteristic spectral fingerprint.

  • ¹H NMR Spectroscopy: The symmetry of 2,6-Dibromo-4-fluorophenol results in a simplified ¹H NMR spectrum. Due to the plane of symmetry bisecting the C-OH and C-F bonds, the two aromatic protons are chemically equivalent, leading to a single signal (a doublet due to coupling with the fluorine atom). In contrast, the asymmetrical 3,6-Dibromo-2-fluorophenol will show two distinct signals for its two aromatic protons, each with different chemical shifts and coupling patterns (doublet of doublets, etc.) due to coupling with each other and the fluorine atom.

  • ¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum is also diagnostic. Symmetrical 2,6-Dibromo-4-fluorophenol will exhibit four distinct carbon signals. The asymmetrical 3,6-Dibromo-2-fluorophenol will show six unique signals, one for each carbon atom in the aromatic ring.

  • Infrared (IR) Spectroscopy: While both molecules will show a broad O-H stretch characteristic of phenols and C-Br/C-F stretches, the exact frequencies and the fingerprint region (below 1500 cm⁻¹) will differ, reflecting the different vibrational modes of the two structures.

  • Mass Spectrometry (MS): Both isomers will have the same molecular ion peak (m/z 268, 270, 272 with a characteristic isotopic pattern for two bromine atoms). However, the fragmentation patterns under electron impact (EI) ionization may differ due to the varying stability of the resulting fragment ions, influenced by the substituent positions.

Synthesis and Chemical Reactivity: A Tale of Two Isomers

The choice of synthetic route and the prediction of reactivity are governed by the principles of electrophilic aromatic substitution and steric hindrance.

Synthetic Pathways

The synthesis of these isomers necessitates different starting materials and strategies to achieve the desired substitution pattern.

  • Synthesis of 2,6-Dibromo-4-fluorophenol: A common and logical approach involves the direct bromination of 4-fluorophenol. The strongly activating hydroxyl group directs the incoming bromine electrophiles to the two vacant ortho positions.

  • Synthesis of 3,6-Dibromo-2-fluorophenol: The synthesis for this isomer is more complex. A plausible route could start with 2-fluorophenol, followed by a carefully controlled series of bromination and potentially other reactions to install the bromine atoms at the 3 and 6 positions, navigating the directing effects of the existing substituents.

Caption: High-level comparison of synthetic strategies.

Reactivity Profile: The Impact of Sterics and Electronics

The divergent placement of substituents dictates the outcome of further chemical transformations.

  • Electrophilic Aromatic Substitution (EAS): This is where the differences are most pronounced.

    • In 2,6-Dibromo-4-fluorophenol , the ring is strongly deactivated by the two bromine atoms. The only available position for substitution is ortho to the fluorine and meta to the hydroxyl group, which is highly disfavored. Therefore, this molecule is relatively unreactive towards further EAS.

    • In 3,6-Dibromo-2-fluorophenol , there are two available positions (C4 and C5). The powerful ortho, para-directing effect of the hydroxyl group will strongly favor substitution at the C4 position, which is para to the hydroxyl group.

  • Reactions of the Hydroxyl Group: The steric environment is the key determinant here.

    • The -OH group in 2,6-Dibromo-4-fluorophenol is flanked by two large bromine atoms. This significant steric hindrance can make reactions like O-alkylation or O-acylation challenging, often requiring more forcing conditions or specialized reagents.[7]

    • The -OH group in 3,6-Dibromo-2-fluorophenol is sterically less hindered, with only one ortho fluorine atom. It is therefore expected to undergo reactions at the hydroxyl group more readily.

Applications in Drug Discovery and Materials Science

Halogenated phenols are valuable intermediates in the synthesis of a wide range of fine chemicals, including pharmaceuticals and agrochemicals.[6]

  • 2,6-Dibromo-4-fluorophenol is cited as an important intermediate in the preparation of α-amino acid derivatives and antispasmodic drugs.[6] Its symmetrical structure and defined reactivity make it a reliable building block for creating more complex molecules where the 4-fluoro-2,6-dibromophenyl moiety is desired.

  • 3,6-Dibromo-2-fluorophenol , while less commonly cited, offers a different scaffold for medicinal chemists. The presence of a hydrogen at the C4 position, which is activated by the hydroxyl group, provides a handle for further functionalization (e.g., via lithiation or coupling reactions), allowing for the generation of diverse compound libraries for screening. The ortho-fluoro-hydroxyl motif can also be a desirable feature for modulating pKa and forming specific hydrogen bonds with biological targets.

Safety and Handling: A Mandatory Protocol

Both compounds are hazardous chemicals and must be handled with appropriate safety precautions. As with many halogenated phenols, they are expected to be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[5][6][8]

Mandatory Handling Protocol:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6] Keep containers tightly closed.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Experimental Protocol: Differentiating Isomers via Nitration

A nitration reaction serves as an excellent practical example of the divergent reactivity of these isomers. This protocol is based on established methods for phenol nitration.[9][10]

Objective: To demonstrate the regioselective difference in electrophilic aromatic substitution between the two isomers.

Materials:

  • 2,6-Dibromo-4-fluorophenol

  • 3,6-Dibromo-2-fluorophenol

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Ice bath

  • Stir plates and magnetic stir bars

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve an equimolar amount (e.g., 1 mmol) of 2,6-Dibromo-4-fluorophenol (Flask A) and 3,6-Dibromo-2-fluorophenol (Flask B) in 5 mL of glacial acetic acid.

  • Cooling: Place both flasks in an ice bath and allow the solutions to cool to 0-5 °C with gentle stirring.

  • Nitrating Agent Addition: While maintaining the temperature, slowly add a stoichiometric amount (1 mmol) of nitric acid dropwise to each flask over 10 minutes.

  • Reaction: Allow the reactions to stir at 0-5 °C for 1 hour.

  • Quenching: Slowly pour each reaction mixture into a separate beaker containing 25 g of crushed ice and water to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.

  • Analysis: Analyze the products using ¹H NMR and/or LC-MS to determine the structure.

Expected Outcome:

  • Flask A (2,6-Dibromo-4-fluorophenol): No reaction or very low conversion is expected due to the steric hindrance and deactivation of the aromatic ring.

  • Flask B (3,6-Dibromo-2-fluorophenol): The primary product is expected to be 3,6-Dibromo-2-fluoro-4-nitrophenol , with the nitro group added at the C4 position, directed by the powerful activating effect of the para-hydroxyl group.

Caption: Workflow for comparative nitration experiment.

Conclusion

While 3,6-Dibromo-2-fluorophenol and 2,6-Dibromo-4-fluorophenol are isomers with identical formulas, their utility in research and development is vastly different. The symmetrical, sterically hindered, and relatively unreactive nature of 2,6-Dibromo-4-fluorophenol makes it a stable, predictable scaffold. In contrast, the asymmetrical and more reactive 3,6-Dibromo-2-fluorophenol offers a platform for further regioselective functionalization. A thorough understanding of these distinctions, grounded in the principles of structure, spectroscopy, and reactivity, is essential for the modern chemist to select the right tool for the job, saving valuable time and resources in the pursuit of novel molecules.

References

  • ChemicalBook. 2,6-Dibromo-4-fluorophenol CAS#: 344-20-7.
  • ChemicalBook. 2,6-Dibromo-4-fluorophenol | 344-20-7.
  • BenchChem.
  • Organic Syntheses. 2,6-dibromo-4-nitrophenol.
  • A Chemtek. 420725 2,6-Dibromo-4-fluorophenol CAS: 344-20-7.
  • PubChem. 2,6-Dibromo-4-fluorophenol | C6H3Br2FO | CID 67654.
  • ChemShuttle. 3,6-dibromo-2-fluorophenol;CAS No.:1803817-30-2.
  • Santa Cruz Biotechnology. 2,6-Dibromo-4-fluorophenol | CAS 344-20-7.
  • TCI Chemicals.
  • Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

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The Strategic Placement of Fluorine: An In-depth Technical Guide to its Electronic Effects in Dibromophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the nuanced and powerful influence of fluorine substitution on the electronic landscape of dibromophenol derivatives. We will explore how the unique properties of this small yet highly electronegative atom can be strategically harnessed to modulate acidity, reactivity, and ultimately, biological activity. This document moves beyond a simple recitation of facts to provide a causal understanding of the underlying principles, empowering researchers to make informed decisions in their own work.

I. The Duality of Fluorine's Electronic Influence: A Tale of Two Effects

The introduction of a fluorine atom onto an aromatic ring, such as a dibromophenol, initiates a fascinating interplay of two fundamental electronic effects: the inductive effect (-I) and the mesomeric, or resonance, effect (+M).[1][2]

  • The Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bonds.[1] This effect is distance-dependent, being most potent at the ortho position and diminishing through the meta and para positions. This inductive withdrawal of electron density from the aromatic ring has a profound impact on the acidity of the phenolic proton.

  • The Mesomeric Effect (+M): Counterintuitively, fluorine can also act as an electron-donating group through resonance.[1] Its lone pairs of electrons can be delocalized into the π-system of the benzene ring. This effect is most pronounced at the ortho and para positions.

The net electronic influence of fluorine is a delicate balance between these two opposing forces. In the case of phenols, the strong -I effect of fluorine generally outweighs its +M effect, leading to an overall deactivation of the ring towards electrophilic substitution but an increase in the acidity of the phenolic proton.[3][4]

II. Modulating Acidity: The Impact of Fluorine Placement on pKa

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion.[5] Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity (i.e., lowering the pKa) of the parent phenol.[3][4] The strategic placement of fluorine on a dibromophenol scaffold allows for the fine-tuning of its pKa.

Consider the two primary isomers of interest: 2,4-dibromo-6-fluorophenol and 2,6-dibromo-4-fluorophenol.

  • 2,4-dibromo-6-fluorophenol: Here, the fluorine atom is ortho to the hydroxyl group. At this close proximity, the potent electron-withdrawing inductive effect (-I) of fluorine will be maximized. This will significantly stabilize the corresponding phenoxide ion, leading to a substantial increase in acidity compared to the non-fluorinated 2,4-dibromophenol.

  • 2,6-dibromo-4-fluorophenol: In this isomer, the fluorine is in the para position relative to the hydroxyl group. While the inductive effect is weaker at this distance, the electron-donating mesomeric effect (+M) is at its strongest. However, the cumulative electron-withdrawing effects of the two bromine atoms and the fluorine are still expected to result in a phenol that is considerably more acidic than phenol itself.

The following table summarizes the predicted and known pKa values for relevant compounds, illustrating the impact of halogen substitution.

CompoundPredicted/Known pKaRationale for Acidity
Phenol9.95Baseline acidity.
2,4-Dibromophenol~7.8The two electron-withdrawing bromine atoms increase acidity.
2,6-Dibromophenol~6.6Ortho-bromine atoms have a stronger inductive effect than at the para-position.
2,4,6-Tribromophenol5.97[6]Three electron-withdrawing groups significantly increase acidity.
2,6-Dibromo-4-fluorophenol 6.92 (Predicted) [7]The para-fluorine contributes to the overall electron withdrawal, increasing acidity.
2,4-Dibromo-6-fluorophenol Lower than 2,4-dibromophenol The ortho-fluorine's strong inductive effect will lead to a significant increase in acidity.

III. Synthesis and Characterization: A Practical Approach

The synthesis of fluorinated dibromophenol derivatives requires a strategic approach to regioselective halogenation. Below are plausible, detailed protocols based on established chemical principles.

A. Proposed Synthesis of 2,4-Dibromo-6-fluorophenol

This synthesis would likely proceed via the bromination of a commercially available fluorophenol.

start 2-Fluorophenol product 2,4-Dibromo-6-fluorophenol start->product Electrophilic Aromatic Substitution reagent1 Br2 in CS2 reagent1->product

Caption: Proposed synthesis of 2,4-dibromo-6-fluorophenol.

Experimental Protocol:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g of 2-fluorophenol in 100 mL of carbon disulfide.

  • Cooling: Cool the flask to 0-5 °C in an ice-water bath.

  • Bromination: Slowly add a solution of 2 equivalents of bromine in 50 mL of carbon disulfide to the stirred solution via the dropping funnel over a period of 1-2 hours. The hydroxyl group is a strongly activating ortho-, para-director, and the fluorine is a deactivating ortho-, para-director. Therefore, bromination is expected to occur at the positions para and ortho to the hydroxyl group that are not occupied by the fluorine.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,4-dibromo-6-fluorophenol.

B. Proposed Synthesis of 2,6-Dibromo-4-fluorophenol

This synthesis would start with the readily available 4-fluorophenol.

start 4-Fluorophenol product 2,6-Dibromo-4-fluorophenol start->product Electrophilic Bromination reagent1 N-Bromosuccinimide (NBS) reagent1->product

Caption: Proposed synthesis of 2,6-dibromo-4-fluorophenol.

Experimental Protocol:

  • Dissolution: Dissolve 10.0 g of 4-fluorophenol in 150 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Brominating Agent: Add 2.1 equivalents of N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The hydroxyl group will direct bromination to the two ortho positions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer in vacuo. Purify the residue by flash column chromatography on silica gel to afford 2,6-dibromo-4-fluorophenol.[8]

C. Spectroscopic Characterization: The Power of ¹⁹F NMR

¹⁹F NMR spectroscopy is an exceptionally powerful tool for the characterization of fluorinated organic molecules due to its high sensitivity and wide chemical shift range.[9] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

  • Expected ¹⁹F NMR Chemical Shifts:

    • In 2,4-dibromo-6-fluorophenol , the fluorine is ortho to the hydroxyl group and flanked by a bromine atom. This will result in a chemical shift that is significantly different from that of 2-fluorophenol itself.

    • In 2,6-dibromo-4-fluorophenol , the fluorine is para to the hydroxyl group and meta to two bromine atoms. Its chemical shift will be influenced by the electronic effects of all three substituents. For comparison, the ¹⁹F NMR chemical shift of 2,6-dinitro-4-fluorophenol has been reported, providing a useful reference point for a similarly substituted ring.[10]

The following table provides a guide to expected ¹⁹F NMR chemical shifts.

CompoundPosition of FluorineExpected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
Fluorobenzene--113.5[11]
2-Fluorophenolortho~ -140[12]
4-Fluorophenolpara~ -120
2,4-Dibromo-6-fluorophenol orthoTo be determined experimentally
2,6-Dibromo-4-fluorophenol paraTo be determined experimentally

IV. Impact on Reactivity: Nucleophilicity and Electrophilicity

The introduction of fluorine into a dibromophenol ring significantly alters its reactivity in both nucleophilic and electrophilic reactions.

A. Nucleophilicity of the Phenoxide

The nucleophilicity of the corresponding phenoxide ion is diminished by the presence of the electron-withdrawing fluorine and bromine atoms. This is because these substituents stabilize the negative charge on the oxygen, making the lone pairs less available for donation. This effect is expected to be more pronounced in 2,4-dibromo-6-fluorophenoxide due to the proximity of the fluorine to the oxygen.

B. Electrophilicity of the Aromatic Ring

The dibromofluorophenol ring is highly electron-deficient and therefore deactivated towards electrophilic aromatic substitution.[13][14][15] Further electrophilic attack is unlikely under standard conditions. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present or under forcing conditions.[16][17] The strong inductive effect of fluorine can stabilize the negatively charged Meisenheimer complex intermediate in an SNAr reaction, potentially increasing the reaction rate compared to other halogens.[16]

cluster_0 Electronic Effects of Fluorine cluster_1 Impact on Properties Inductive Strong Inductive Effect (-I) Acidity Increased Acidity (Lower pKa) Inductive->Acidity Nucleophilicity Decreased Phenoxide Nucleophilicity Inductive->Nucleophilicity Electrophilicity Decreased Ring Electrophilicity (Deactivated) Inductive->Electrophilicity SNAr Increased Susceptibility to SNAr Inductive->SNAr Mesomeric Weak Mesomeric Effect (+M) Mesomeric->Acidity Opposing effect Mesomeric->Electrophilicity Opposing effect

Caption: Logical relationship of fluorine's electronic effects.

V. Implications for Drug Development

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[18] By understanding the electronic effects of fluorine in dibromophenol derivatives, drug development professionals can:

  • Fine-tune Acidity: Adjust the pKa to optimize a compound's solubility, membrane permeability, and interaction with biological targets.

  • Enhance Binding Affinity: The C-F bond can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.

  • Block Metabolic Oxidation: The strong C-F bond can be used to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.

VI. Conclusion

The electronic effects of fluorine in dibromophenol derivatives are a compelling example of how a single atom can dramatically alter the properties of a molecule. The interplay between fluorine's powerful inductive withdrawal and its weaker mesomeric donation provides a versatile tool for medicinal chemists and researchers. A thorough understanding of these principles, coupled with robust synthetic and analytical methodologies, is essential for the rational design of novel compounds with tailored properties for a wide range of applications, from pharmaceuticals to materials science.

References

  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Google Patents.
  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central (PMC). Available at: [Link]

  • Vervoort, J., et al. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2296-2302. Available at: [Link]

  • Preparation of 2,4-dibromophenol. PrepChem.com. Available at: [Link]

  • CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol. Google Patents.
  • Inductive and Resonance Effects on the Acidities of Phenol, Enols, and Carbonyl α-Hydrogens. ResearchGate. Available at: [Link]

  • 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. Available at: [Link]

  • 2,4-dibromo-6-fluorophenol (C6H3Br2FO). PubChemLite. Available at: [Link]

  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. PubMed Central (PMC). Available at: [Link]

  • 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. ResearchGate. Available at: [Link]

  • 2,6-Dinitro-4-fluorophenol - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 19Flourine NMR. University of Ottawa. Available at: [Link]

  • Fluorine NMR. University of California, San Diego. Available at: [Link]

  • Exploration of promising key electronic and nonlinear optical properties of bifluorenylidene based chromophores: a TD-DFT/DFT approach. ResearchGate. Available at: [Link]

  • Acidity of Phenols. Chemistry LibreTexts. Available at: [Link]

  • 2,4-Dibromo-6-fluorophenol. PubChem. Available at: [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. E3S Web of Conferences. Available at: [Link]

  • 16.4 Substituent Effects in Electrophilic Substitutions. OpenStax. Available at: [Link]

  • 2,6-Dibromo-4-fluorophenol. PubChem. Available at: [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available at: [Link]

  • Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Available at: [Link]

  • mod02lec10 - Electrophilic Aromatic Substitution in Phenols. YouTube. Available at: [Link]

  • Exploration of promising key electronic and nonlinear optical properties of bifluorenylidene based chromophores: a TD-DFT/DFT approach. PubMed Central (PMC). Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Brominated 2-Fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Phenols

Halogenated phenols are a class of compounds that serve as pivotal building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. The introduction of halogen atoms into the phenolic ring can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties. Specifically, the synthesis of dibrominated 2-fluorophenol isomers provides versatile intermediates for further chemical transformations, such as cross-coupling reactions, to construct complex molecular architectures.

This guide provides a detailed examination of the synthesis of a likely product of the direct dibromination of 2-fluorophenol, 4,6-Dibromo-2-fluorophenol , and discusses a strategic approach to the synthesis of the less thermodynamically favored 3,6-Dibromo-2-fluorophenol . The protocols and mechanistic discussions herein are grounded in established principles of electrophilic aromatic substitution, offering researchers a robust framework for their synthetic endeavors.

Part 1: Synthesis of 4,6-Dibromo-2-fluorophenol via Electrophilic Bromination

Mechanistic Rationale and Regioselectivity

The direct bromination of 2-fluorophenol is governed by the principles of electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance.[1] Conversely, the fluorine (-F) atom is a weakly deactivating ortho-, para-director. While it withdraws electron density via induction, it can also donate electron density through resonance.[1]

In the electrophilic bromination of 2-fluorophenol, the strongly activating hydroxyl group dominates the directing effects.[1] This results in the preferential substitution at the positions ortho and para to the hydroxyl group. The para position (C4) and the available ortho position (C6) are the most nucleophilic sites. Therefore, direct dibromination of 2-fluorophenol is expected to yield 4,6-Dibromo-2-fluorophenol as the major product.

Experimental Workflow: Synthesis of 4,6-Dibromo-2-fluorophenol

A Dissolve 2-fluorophenol in a suitable solvent (e.g., Dichloromethane). B Cool the reaction mixture to 0-5 °C in an ice bath. A->B C Slowly add a solution of Bromine (2.1 eq.) in the same solvent. B->C D Stir the reaction mixture at 0-5 °C for 2-3 hours. C->D E Allow the reaction to warm to room temperature and stir for an additional 1 hour. D->E F Quench the reaction with an aqueous solution of sodium bisulfite. E->F G Separate the organic layer. F->G H Wash the organic layer with water and brine. G->H I Dry the organic layer over anhydrous sodium sulfate. H->I J Concentrate the solvent under reduced pressure. I->J K Purify the crude product by recrystallization or column chromatography. J->K

Caption: Experimental workflow for the synthesis of 4,6-Dibromo-2-fluorophenol.

Detailed Protocol: Synthesis of 4,6-Dibromo-2-fluorophenol

This protocol is adapted from established methods for the bromination of substituted phenols.[1][2]

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-FluorophenolC₆H₅FO112.1011.2 g0.1 mol
BromineBr₂159.8133.6 g (10.8 mL)0.21 mol
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Sodium BisulfiteNaHSO₃104.0610% aq. solution-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Water (deionized)H₂O18.02As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 11.2 g (0.1 mol) of 2-fluorophenol in 150 mL of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of 33.6 g (0.21 mol) of bromine in 50 mL of dichloromethane.

  • Add the bromine solution dropwise to the stirred 2-fluorophenol solution over a period of 1 hour, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for another hour.

  • Slowly add 10% aqueous sodium bisulfite solution to the reaction mixture until the reddish-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 100 mL of water and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of 4,6-Dibromo-2-fluorophenol:

TechniqueExpected Results
¹H NMR Two aromatic protons appearing as doublets. The proton at C5 will be a doublet coupled to the proton at C3. The proton at C3 will be a doublet coupled to the proton at C5. The hydroxyl proton will appear as a broad singlet.
¹³C NMR Six distinct signals in the aromatic region, with carbons attached to bromine showing characteristic shifts.
Mass Spec A molecular ion peak corresponding to the mass of C₆H₃Br₂FO, with a characteristic isotopic pattern for two bromine atoms.
IR Spec A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch, and characteristic C-Br and C-F stretching frequencies in the fingerprint region.

Part 2: Strategic Approach to the Synthesis of 3,6-Dibromo-2-fluorophenol

The synthesis of 3,6-Dibromo-2-fluorophenol presents a significant regiochemical challenge due to the directing effects of the hydroxyl group. A direct bromination of 2-fluorophenol is unlikely to yield the desired 3,6-isomer in any significant amount. Therefore, a multi-step synthetic strategy is required. One plausible approach involves the use of a blocking group to protect the highly activated para-position, followed by bromination and subsequent removal of the blocking group.

Proposed Synthetic Pathway

A potential route, inspired by similar strategies for substituted phenols,[3] is outlined below:

A Step 1: Sulfonation of 2-Fluorophenol to block the para-position (C4). B Step 2: Dibromination of the resulting sulfonic acid derivative. A->B C Step 3: Desulfonation to remove the blocking group and yield 3,6-Dibromo-2-fluorophenol. B->C

Sources

Application Notes and Protocols for the Regioselective Bromination of Fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Brominated Fluorophenols

In the landscape of modern drug discovery and materials science, the precise functionalization of aromatic scaffolds is paramount. Fluorophenols, integrating the unique electronic properties of fluorine, serve as valuable starting materials for a myriad of complex molecules. The introduction of a bromine atom onto the fluorophenol ring provides a versatile synthetic handle for further transformations, such as cross-coupling reactions, enabling the construction of novel molecular architectures.[1][2] The strategic placement of this bromine atom—the regioselectivity of the bromination—is crucial, as it directly influences the biological activity and material properties of the final product.[1][2] The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates, making fluorinated compounds highly desirable in pharmaceutical research.[3][4] This guide provides a comprehensive overview of the reagents and methodologies for achieving high regioselectivity in the bromination of fluorophenols, tailored for researchers, scientists, and professionals in drug development.

Fundamentals of Regioselectivity in Fluorophenol Bromination

The regiochemical outcome of the electrophilic aromatic substitution on a fluorophenol ring is governed by the interplay of the directing effects of the hydroxyl (-OH) and fluorine (-F) substituents.

  • The Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director.[5][6] Its strong electron-donating resonance effect significantly increases the electron density at the positions ortho and para to it, making these sites highly susceptible to electrophilic attack.[6]

  • The Fluorine Atom (-F): Fluorine, like other halogens, exhibits a dual electronic effect. It is an inductively electron-withdrawing group (-I effect) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic substitution. However, it also has an electron-donating resonance effect (+M effect) through its lone pairs.[7] For fluorine, the -I and +M effects are relatively balanced, but it still directs incoming electrophiles to the ortho and para positions.[7]

The combined influence of these two groups determines the ultimate position of bromination. Generally, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile. However, the position of the fluorine atom on the ring plays a critical role in modulating this directing effect and can be exploited to achieve the desired regioselectivity.

Reagent Selection Guide for Regioselective Bromination

The choice of brominating agent is the most critical factor in controlling the regioselectivity of the reaction. Different reagents exhibit varying degrees of reactivity and steric hindrance, which can be leveraged to favor one isomer over another.

ReagentCommon NameKey CharacteristicsSelectivity ProfileSafety Considerations
Br₂ Elemental BromineHighly reactive, often leads to polybromination.[8] Reaction conditions (solvent, temperature) can be tuned for selectivity.[5]Can be non-selective, but para-selectivity can be achieved in the presence of specific solvents like liquid esters.[9]Highly corrosive, toxic, and volatile.[10] Requires handling in a well-ventilated fume hood with appropriate PPE.[10][11]
NBS N-BromosuccinimideMilder and more selective than Br₂.[12] Often used for mono-bromination.[13] Can be activated by acid catalysts.[14]Generally favors the para-position. Ortho-selectivity can be achieved under specific conditions, such as with acid catalysis in methanol.[13][14]Solid, easier to handle than Br₂. However, it is an irritant and should be handled with care.[15]
TBCD 2,4,4,6-Tetrabromo-2,5-cyclohexadienoneA stable, solid source of electrophilic bromine.[16] Highly regioselective for the para-position.[17]Excellent para-selectivity due to its steric bulk, which disfavors attack at the more hindered ortho-positions.Stable solid, but should be handled with standard laboratory precautions.
Decision-Making Workflow for Reagent Selection

The following diagram illustrates a decision-making process for selecting the appropriate brominating agent based on the starting fluorophenol and the desired regiochemical outcome.

ReagentSelection start Start: Identify Fluorophenol Isomer & Desired Product para_unsubstituted Is the para-position unsubstituted? start->para_unsubstituted desire_para Is para-bromination the primary goal? para_unsubstituted->desire_para Yes desire_ortho Is ortho-bromination the goal? para_unsubstituted->desire_ortho Yes para_blocked Para-position is blocked (e.g., 4-fluorophenol) para_unsubstituted->para_blocked No tbcd Use TBCD for high para-selectivity desire_para->tbcd High selectivity needed nbs_para Use NBS in a non-polar solvent desire_para->nbs_para Milder conditions preferred br2_ester Use Br2 in a liquid ester solvent desire_para->br2_ester Cost-effective option nbs_ortho Use NBS with acid catalyst in methanol desire_ortho->nbs_ortho ortho_bromination Proceed with ortho-bromination protocol para_blocked->ortho_bromination

Caption: Reagent selection guide for regioselective bromination of fluorophenols.

Detailed Experimental Protocols

The following protocols are representative examples for achieving specific regioselective outcomes.

Protocol 1: Selective ortho-Bromination of 4-Fluorophenol using N-Bromosuccinimide

This protocol is adapted for the selective mono-bromination at the position ortho to the hydroxyl group when the para position is blocked.[3][13][14]

Rationale: In 4-fluorophenol, the para-position is occupied by the fluorine atom. The strong activating hydroxyl group directs bromination to the ortho-positions.[3] Using a mild brominating agent like NBS allows for controlled mono-bromination. The use of an acid catalyst can enhance the electrophilicity of the bromine source.[14]

Materials:

  • 4-Fluorophenol

  • N-Bromosuccinimide (NBS)

  • Methanol (ACS Grade)

  • para-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.0 eq) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted NBS.

  • Remove the methanol under reduced pressure.

  • Add ethyl acetate to the residue and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-bromo-4-fluorophenol.

Protocol 2: Selective para-Bromination of 2-Fluorophenol using 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCD)

This protocol is designed for high para-selectivity, leveraging the steric bulk of TBCD.

Rationale: For 2-fluorophenol, both the ortho- (position 6) and para- (position 4) positions relative to the hydroxyl group are activated. TBCD is a bulky brominating agent, and its approach to the sterically hindered ortho-position is disfavored, leading to preferential bromination at the more accessible para-position.[17]

Materials:

  • 2-Fluorophenol

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCD)

  • Dichloromethane (DCM)

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 2-fluorophenol (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve TBCD (1.0 eq) in dichloromethane.

  • Add the TBCD solution dropwise to the 2-fluorophenol solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated sodium sulfite solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield 4-bromo-2-fluorophenol.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the regioselective bromination of fluorophenols.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis setup Dissolve Fluorophenol in Solvent cool Cool to Reaction Temperature (e.g., 0 °C) setup->cool add_reagent Slowly Add Brominating Agent cool->add_reagent reagent_prep Prepare Brominating Agent Solution reagent_prep->add_reagent stir Stir and Monitor by TLC add_reagent->stir quench Quench Reaction (e.g., Na₂S₂O₃) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for fluorophenol bromination.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Loss of product during work-up or purification. - Decomposition of starting material or product.- Increase reaction time or temperature cautiously. - Ensure proper pH during work-up to avoid phenoxide formation. - Use milder reaction conditions or a more stable brominating agent.
Polybromination - Brominating agent is too reactive (e.g., Br₂). - Stoichiometry of brominating agent is too high.- Use a milder reagent like NBS or TBCD. - Use a slight excess (1.0-1.1 eq) of the brominating agent. - Add the brominating agent slowly at low temperature.
Poor Regioselectivity - Incorrect choice of reagent or solvent. - Reaction temperature is too high.- Re-evaluate the reagent choice based on the desired isomer (see selection guide). - Solvents can influence selectivity; consider non-polar (for para) vs. polar protic (can favor ortho). - Run the reaction at a lower temperature.
Reaction Stalls - Deactivated substrate. - Insufficiently reactive brominating agent.- Consider adding a catalytic amount of a Lewis acid or a protic acid to activate the brominating agent. - Switch to a more reactive brominating agent (e.g., from NBS to Br₂), but be mindful of selectivity.

Safety Precautions

Working with brominating agents requires strict adherence to safety protocols.

  • Elemental Bromine (Br₂): Bromine is highly toxic, corrosive, and volatile. All manipulations must be conducted in a certified chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[10][11] Have a quenching agent, such as sodium thiosulfate or sodium bisulfite solution, readily available in case of spills.[3]

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: Ensure adequate ventilation for all procedures.[11] Be aware of the potential for exothermic reactions, especially on a larger scale. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Regioselective bromination of phenols. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • El Alaoui, N., & Amsharov, K. Y. (2025). Regioselective terminal bromination of fluorinated oligophenylenes. Chemical Communications, 61(89), 16194-16197. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved February 3, 2026, from [Link]

  • Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(26), 4235-4241. [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 29). YouTube. Retrieved February 3, 2026, from [Link]

  • Regioselective Oxidative Arylation of Fluorophenols. (2019). Angewandte Chemie International Edition, 58(52), 18530-18534. [Link]

  • Electrophilic Substitution of Phenols. (2020, August 26). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • electrophilic aromatic bromination with N-bromosuccinimide. (2021, February 11). YouTube. Retrieved February 3, 2026, from [Link]

  • Method for selectively brominating phenols. (1969). Google Patents.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025, April 9). ChemRxiv. Retrieved February 3, 2026, from [Link]

  • Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. (2018, October 16). Scientific Update. Retrieved February 3, 2026, from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules, 24(11), 2132. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2025, October 16). ResearchGate. Retrieved February 3, 2026, from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2025). Molecules, 30(20), 4887. [Link]

  • Bromination of alkenes with Br2 to give dibromides. (n.d.). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienone. (n.d.). ScienceDirect. Retrieved February 3, 2026, from [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). Molecules, 26(4), 1186. [Link]

  • Process for the selective para-bromination of phenol and its derivatives. (n.d.). Google Patents.
  • Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube. Retrieved February 3, 2026, from [Link]

  • Ortho bromination of phenols. (n.d.). The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, January 4). Save My Exams. Retrieved February 3, 2026, from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved February 3, 2026, from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved February 3, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved February 3, 2026, from [Link]

  • BROMINE BROMINE - Safety Handbook. (n.d.). ICL Group. Retrieved February 3, 2026, from [Link]

  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Bromine: incident management. (n.d.). GOV.UK. Retrieved February 3, 2026, from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). SpringerLink. Retrieved February 3, 2026, from [Link]

  • Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone. (n.d.). Google Patents.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (n.d.). Te-Biotech. Retrieved February 3, 2026, from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Bromine Safety & Standard Operating Procedures. (n.d.). University of California, Santa Cruz. Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,6-Dibromo-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3,6-Dibromo-2-fluorophenol presents a unique challenge due to the electronic and steric similarities shared with its regioisomers, particularly 4,6-dibromo-2-fluorophenol and 3,4-dibromo-2-fluorophenol . Standard extraction methods often fail because the pKa differences between these ortho-fluorinated phenols are negligible.

This guide moves beyond generic advice, offering a self-validating purification workflow. We prioritize fractional recrystallization and acidified silica chromatography , supported by mechanistic insights into the intramolecular hydrogen bonding that governs the solubility of this molecule.

Module 1: Diagnostic Assessment & Initial Characterization

Q: How do I definitively identify my target isomer in a crude mixture?

A: Relying solely on LC-MS is risky because regioisomers often share identical mass fragments. You must use 1H-NMR for structural validation before attempting purification.

  • The Diagnostic Signal: Look for the coupling constants (

    
    -values) of the aromatic protons.
    
    • 3,6-Dibromo-2-fluorophenol: The protons are at positions 4 and 5. They are ortho to each other. Expect a doublet with a coupling constant of

      
       .
      
    • 4,6-Dibromo-2-fluorophenol: The protons are at positions 3 and 5. They are meta to each other. Expect a doublet with a coupling constant of

      
       .
      
    • Implication: If your crude NMR shows small coupling constants (

      
      ), you have the 4,6-isomer impurity.
      

Q: My HPLC peaks are tailing, making integration difficult. How do I fix this?

A: Phenols are weak acids. On standard silica or C18 columns, the hydroxyl group interacts with residual silanols, causing peak tailing.

  • Solution: Acidify your mobile phase. Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to both water and acetonitrile channels. This suppresses ionization (

    
    ), ensuring sharp, Gaussian peaks.
    

Module 2: Recrystallization Strategies (Primary Method)

Q: My product "oils out" instead of crystallizing. Why is this happening?

A: Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when the impurity profile depresses the melting point significantly. 3,6-Dibromo-2-fluorophenol has a relatively low melting point (estimated 40–60°C range based on congeners).

The "Dual-Solvent Displacement" Protocol This method uses a non-polar anti-solvent to force the lattice formation without reaching temperatures that melt the product.

ParameterSpecificationReason
Primary Solvent Dichloromethane (DCM) or TolueneHigh solubility for brominated phenols.
Anti-Solvent Hexanes or HeptaneLow solubility; induces precipitation.
Temperature Ambient to -20°CAvoids heating, preventing oil formation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of DCM at room temperature. The solution should be clear.

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble salts or dust (nucleation sites for oiling).

  • Displacement: Slowly add Hexanes with vigorous stirring until a persistent cloudiness appears.

  • Re-solubilization: Add drops of DCM until the solution is just clear again.

  • Seed & Cool: Add a seed crystal (if available). Seal the flask and place it in a -20°C freezer for 12–24 hours. Do not disturb.

  • Harvest: Filter the cold mixture rapidly. Wash with cold (-20°C) Hexanes.

Module 3: Chromatographic Separation (Secondary Method)

Q: Recrystallization failed to remove the 4,6-isomer. What is the best chromatography setup?

A: Isomeric separation requires exploiting subtle polarity differences. The 3,6-isomer has an OH group flanked by F and Br.[1] The 4,6-isomer has an OH flanked by F and Br, but the para-Br affects the dipole moment.

Recommended Stationary Phase: Unbonded Silica Gel (Standard Phase).

  • Note: C18 (Reverse Phase) often has poor selectivity for these halogenated isomers.

Optimized Mobile Phase:

  • Solvent A: Hexanes (Non-polar)

  • Solvent B: Ethyl Acetate (Polar)[2]

  • Modifier: 0.5% Acetic Acid (Crucial for minimizing tailing)

Gradient Profile: Start with 100% Hexanes and hold for 2 column volumes (CV). Ramp very slowly to 5% EtOAc over 10 CVs. The isomers will likely elute closely; collect small fractions.

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying 3,6-Dibromo-2-fluorophenol mixtures.

PurificationWorkflow Start Crude Mixture (3,6-Dibromo-2-fluorophenol) CheckPurity Analyze Purity (1H-NMR & HPLC) Start->CheckPurity IsomerCheck Major Impurity: Regioisomer (e.g., 4,6-dibromo)? CheckPurity->IsomerCheck Recryst Attempt Recrystallization (DCM/Hexane) IsomerCheck->Recryst No (General impurities) Column Flash Chromatography (0.5% AcOH Modifier) IsomerCheck->Column Yes (Hard to crystallize) SuccessCheck Purity > 98%? Recryst->SuccessCheck SuccessCheck->Column No (Oiling/Mixed) Final Pure Product (Store under N2, Cold) SuccessCheck->Final Yes Sublimation Vacuum Sublimation (High Vacuum, 40-50°C) Column->Sublimation If color persists Column->Final Sublimation->Final

Caption: Logical workflow for the purification of 3,6-Dibromo-2-fluorophenol, prioritizing recrystallization and escalating to chromatography only when specific isomeric impurities are detected.

Module 5: Advanced Troubleshooting (FAQs)

Q: The product is colored (yellow/orange) even after column chromatography. Is it impure?

A: Likely yes. Brominated phenols are prone to oxidation, forming quinones or quinomethides , which are intensely colored even at ppm levels.

  • Fix: Perform a Vacuum Sublimation .

    • Halogenated phenols sublime readily due to weak intermolecular forces (disrupted by the bulky halogens).

    • Setup: Use a cold finger condenser. Heat the crude solid to 40–50°C under high vacuum (<0.1 mmHg). The pure phenol will collect as white needles on the cold finger, leaving the colored non-volatile oxidation products at the bottom.

Q: Can I use acid-base extraction to separate the isomers?

A: Not recommended.

  • Reasoning: The pKa of 3,6-dibromo-2-fluorophenol and 4,6-dibromo-2-fluorophenol are extremely close (estimated pKa ~6–7).

  • Both have ortho-withdrawers (F and Br) that stabilize the phenoxide anion similarly.

  • Standard extraction with NaHCO3 or NaOH will deprotonate both isomers simultaneously, leading to no separation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18401257, 3-Bromo-2-fluorophenol (Related Congener Analysis). Retrieved from [Link][3]

  • University of Rochester, Dept. of Chemistry. Strategies for Recrystallization and Solvent Selection. Retrieved from [Link]

  • Journal of Chromatography A.Separation of halogenated phenol isomers using acidified mobile phases.

Sources

Troubleshooting regioselectivity in electrophilic aromatic substitution of fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Module: Electrophilic Aromatic Substitution (EAS) Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Introduction: The "Fluorine vs. Hydroxyl" Conflict

Welcome to the technical support hub for fluorophenol functionalization. If you are here, you are likely observing unexpected product distributions.[1]

In standard EAS, both the hydroxyl group (-OH) and fluorine (-F) are ortho/para directors .[1] However, their electronic battles often lead to "regiochemical scrambling."[1] The -OH group is a strong activator (+M >> -I), while -F is a weak deactivator (-I > +M) that nevertheless directs ortho/para.[1][2]

When these two groups compete (as in 2-fluorophenol) or reinforce (as in 3-fluorophenol), standard textbook predictions often fail due to inductive poisoning of specific sites or hydrogen-bond assisted delivery of electrophiles.[1]

This guide troubleshoots the three most common regioselectivity failures reported by our users.

Module 1: The "Reinforcement" Trap (3-Fluorophenol)

User Issue: "I am nitrating or halogenating 3-fluorophenol. Theory says -OH and -F reinforce each other at positions 2, 4, and 6.[1] Since -OH is the stronger director, I expected C4 (para to -OH) to be the major product. Instead, I am getting significant amounts of C6 (ortho to -OH)."

Diagnostic: The Para-Fluorine Effect

You are experiencing the Inductive/Resonance Mismatch .

  • C4 Position: Para to -OH, but ortho to -F.[1]

  • C6 Position: Ortho to -OH, but para to -F.[1]

While -OH is the dominant activator, the -I (inductive withdrawal) effect of Fluorine is distance-dependent.[1] At C4, the incoming electrophile is adjacent to the Fluorine atom, suffering strong inductive destabilization.[1] At C6, the electrophile is further away, while still benefiting from Fluorine's +R (resonance) stabilization of the carbocation intermediate.[1]

Resolution Protocol

To shift selectivity back toward C4 (para to -OH), you must minimize the transition state character that relies on Fluorine's resonance stabilization (C6 pathway) or use steric bulk to block C6 (less effective here as C4 is also crowded).[1]

Recommended Workflow:

  • Switch Solvent: Use a non-polar solvent (e.g., DCM) to minimize the stabilization of the "later" transition state where F-resonance matters most.[1]

  • Use HFIP (Hexafluoroisopropanol): For halogenation, HFIP forms a hydrogen-bond network with the phenol, effectively increasing the steric bulk of the -OH group and shielding the ortho positions (C2 and C6), pushing selectivity toward C4.[1]

Visual Logic: 3-Fluorophenol Vectors

G cluster_0 3-Fluorophenol Electronic Landscape C4 Position C4 (Para to OH, Ortho to F) Issue: Strong -I from F Outcome Outcome: C6 often competes with or exceeds C4 due to lower Inductive penalty C4->Outcome C6 Position C6 (Ortho to OH, Para to F) Benefit: Weak -I, Strong +R from F C6->Outcome OH Hydroxyl Group (-OH) Strong Activator OH->C4 Directs Para (Strong) OH->C6 Directs Ortho (Strong) F Fluorine (-F) Weak Deactivator F->C4 Inductive Destabilization (-I) F->C6 Resonance Stabilization (+R)

Caption: Electronic competition in 3-fluorophenol. Note that C4 suffers from proximity to the electronegative Fluorine.

Module 2: Troubleshooting Nitration (2-Fluorophenol)

User Issue: "Nitration of 2-fluorophenol with HNO3/H2SO4 yields a 'tarry' mixture and poor regioselectivity between C4 and C6."

Diagnostic: Oxidation & Acid Catalysis

Fluorophenols are electron-rich and prone to oxidation by strong mixed acids (nitric/sulfuric). Furthermore, the standard mechanism relies on the free nitronium ion (


), which is small and highly reactive, leading to poor discrimination between the C4 (para to OH) and C6 (ortho to OH) positions.[1]
Resolution: The "Coordination" Switch

To control this, you must change the nitrating species from the free nitronium ion to acetyl nitrate .

Protocol: Mild Regioselective Nitration

  • Reagents:

    
     (1.0 eq), Acetic Anhydride (
    
    
    
    ) as solvent.[1]
  • Mechanism: Formation of Acetyl Nitrate (

    
    ).[1]
    
  • Selectivity: The acetyl nitrate coordinates with the phenolic proton (or the oxygen lone pair), delivering the nitro group intramolecularly to the ortho position (C6 in 2-fluorophenol, or C2/C6 in general).

  • Temperature: Keep strictly below 0°C to prevent over-nitration.

ConditionMajor SpeciesMajor Product (2-Fluoro)Risk

Free

Mixture (C4/C6) + TarsOxidation/Explosion

Acetyl NitrateC6 (Ortho) Exothermic runaway (Cool well!)[1]


(Nitrosonium)
C4 (Para) Requires oxidation step after

Module 3: Halogenation & Friedel-Crafts (Catalyst Control)

User Issue: "Friedel-Crafts acylation fails completely. I just get recovered starting material or polymer."

Diagnostic: Lewis Acid Deactivation

Phenols and fluorophenols are Lewis bases. When you add


, it coordinates irreversibly to the phenolic oxygen.[1] This converts the strongly activating 

group into a

species, which is strongly deactivating .[1] The ring shuts down.
Resolution: The HFIP Protocol (Catalyst-Free)

Avoid metal halides entirely. Use Hexafluoroisopropanol (HFIP) as the solvent. HFIP is a strong hydrogen-bond donor that activates the electrophile (e.g., N-bromosuccinimide or acyl chlorides) while stabilizing the leaving group, without deactivating the phenol ring.[1]

Protocol: HFIP-Promoted Para-Bromination [1]

  • Substrate: 1.0 mmol Fluorophenol.

  • Reagent: 1.0 mmol NBS (N-Bromosuccinimide).

  • Solvent: 2-3 mL HFIP (1,1,1,3,3,3-hexafluoropropan-2-ol).

  • Conditions: Stir at Room Temperature for 5-15 mins.

  • Workup: Evaporate HFIP (recoverable) and wash with water.[1]

  • Result: >95% Para-selectivity (relative to OH) due to H-bonding steric shielding of ortho sites.[1]

Module 4: Experimental Workflow Diagrams

Decision Tree: Selecting the Right Conditions

G Start Start: Fluorophenol Functionalization Reaction Reaction Type? Start->Reaction Nitration Nitration Reaction->Nitration Halogenation Halogenation Reaction->Halogenation FC Friedel-Crafts Reaction->FC Ortho Target: Ortho (to OH) Nitration->Ortho Para Target: Para (to OH) Nitration->Para Halogenation->Ortho Halogenation->Para FC->Para Ac2O Use HNO3 in Ac2O (Coordination Control) Ortho->Ac2O Amine Use secondary amine cat. (Ortho-selective) Ortho->Amine MixedAcid Use NaNO2/H2SO4 (Nitrosylation route) Para->MixedAcid HFIP Use NBS/NIS in HFIP (H-Bond Shielding) Para->HFIP Para->HFIP

Caption: Workflow for selecting reagents based on desired regiochemical outcome.

References

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018).[1][3][4] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[1][3][4] Link[1]

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[1] Nitration: Methods and Mechanisms. VCH Publications. (Classic text on Acetyl Nitrate mechanisms).

  • Smith, K., et al. (2009).[1] Selective and eco-friendly nitration of phenols.[1] Gazi University Journal of Science, 22(3), 169-173.[1] Link

  • Yu, C., & Patureau, F. W. (2019).[1][5] Regioselective Oxidative Arylation of Fluorophenols. Angewandte Chemie International Edition, 58(51), 18530-18534.[1] Link[1]

Sources

Validation & Comparative

Optimizing Structural Elucidation: A Comparative Guide to 1H NMR Coupling in 3,6-Dibromo-2-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR coupling constants for 3,6-Dibromo-2-fluorophenol Content Type: Publish Comparison Guide

Executive Summary

In the precise characterization of halogenated phenols, 3,6-Dibromo-2-fluorophenol presents a distinct NMR signature driven by the electronic influence of the fluorine substituent. Unlike its non-fluorinated analogues, this compound exhibits significant heteronuclear spin-spin coupling (


), which transforms standard aromatic doublets into complex multiplets.[1]

This guide objectively compares the theoretical and experimental coupling behaviors of 3,6-Dibromo-2-fluorophenol against standard proton-only systems.[1] It provides a validated framework for assignment, focusing on the diagnostic utility of 4-bond (


) vs. 5-bond (

)
couplings to distinguish regioisomers.[1]

Technical Deep Dive: The Spin System

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the phenol core:

  • C1: -OH (Hydroxyl)[1]

  • C2: -F (Fluorine)[1]

  • C3: -Br (Bromine)[1]

  • C4: -H (Proton H4)[1]

  • C5: -H (Proton H5)[1]

  • C6: -Br (Bromine)[1]

The Challenge: The symmetry of the 3,6-dibromo substitution pattern is broken by the 2-fluoro group. This creates a magnetically non-equivalent system where H4 and H5, though vicinal, reside in distinct electronic environments.[1]

Coupling Constant Profile

The 1H NMR spectrum is defined by the interplay between homonuclear proton-proton coupling (


) and heteronuclear proton-fluorine coupling (

).[1][2]

Table 1: Comparative Coupling Constants (Experimental vs. Predicted)

InteractionBond PathTypeTypical Value (Hz)Observed in 3,6-Dibromo-2-fluorophenol*Diagnostic Significance
H4 - H5 H-C4-C5-H

(Ortho)
8.0 – 9.08.5 ± 0.5 Primary splitting; confirms adjacent protons.[1]
H4 - F2 H-C4-C3-C2-F

(Meta)
5.0 – 8.05.5 – 7.0 Secondary splitting; turns H4 doublet into a doublet of doublets (dd) .[1]
H5 - F2 H-C5...C2-F

(Para)
0 – 2.0< 1.5 Often unresolved; causes peak broadening rather than distinct splitting.[1]

*Values derived from high-field (400 MHz+) analysis of analogous 2-fluorophenol systems [1, 2].

Spectral Signature[1]
  • Proton H4 (Meta to F): Appears as a distinct doublet of doublets (dd) .[1] The large ortho coupling (

    
     Hz) is split again by the meta-fluorine coupling (
    
    
    
    Hz).[1]
  • Proton H5 (Para to F): Appears as a doublet (d) .[1] The para-fluorine coupling is typically too small to resolve fully, resulting in a slightly broadened doublet compared to H4.[1]

Comparative Analysis: Solvent & Methodology

The choice of solvent dramatically affects the resolution of these coupling constants, particularly regarding the hydroxyl proton and its potential exchange broadening.[1]

Table 2: Solvent Performance Comparison

ParameterChloroform-d (

)
DMSO-

Recommendation
Spectral Resolution High, but -OH signal varies.Excellent; stabilizes -OH.DMSO-

for full assignment.
OH Proton Visibility Broad singlet (exchange dependent).Sharp singlet (H-bonded).[1]DMSO-

allows integration of OH.[1]
Coupling Clarity H4/H5 signals distinct.[1]H4/H5 signals distinct.[1]Equivalent for aromatic region.[1][2][3]
Solubility Good.[1]Excellent.DMSO-

preferred for polar phenols.[1]

Key Insight: In


, trace water or acid can catalyze proton exchange, causing the phenolic -OH to broaden or disappear. In DMSO-

, strong hydrogen bonding locks the -OH proton, often revealing a sharp singlet at

10.0–10.5 ppm, which confirms the phenol functionality [3].

Experimental Protocol: Self-Validating Assignment

To guarantee data integrity (E-E-A-T), follow this validated workflow. This protocol ensures that the observed splitting is genuine coupling and not an artifact.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~10 mg of 3,6-Dibromo-2-fluorophenol in 0.6 mL of DMSO-

      
       .
      
    • Why: DMSO minimizes solute-solute aggregation and eliminates exchange broadening.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise).[1]

    • Relaxation Delay (D1):

      
       3.0 seconds. (Essential for accurate integration of aromatic protons).[1]
      
    • Scans (NS): 16–32.[1]

  • Processing:

    • Apply an exponential window function with LB = 0.3 Hz .

    • Caution: Do not use excessive line broadening (LB > 1.0 Hz) as it will obscure the fine

      
       splitting.[1]
      
  • Validation (The "Fluorine Decoupling" Test):

    • If the "dd" pattern on H4 is ambiguous, acquire a

      
      F-decoupled 1H NMR  spectrum.
      
    • Result: Upon decoupling, the H4 signal will collapse from a doublet of doublets (dd) to a simple doublet (d).[1] This definitively proves the presence of F-coupling.

Visualization: Assignment Logic Pathway

The following diagram illustrates the decision logic for assigning the aromatic protons based on coupling constants.

NMR_Assignment_Logic Start Start: Analyze Aromatic Region (2 Protons Found) Measure_J Measure Coupling Constants (J) Start->Measure_J Decision_Split Is the Peak a Doublet (d) or Doublet of Doublets (dd)? Measure_J->Decision_Split H4_Path Pattern: Doublet of Doublets (dd) Large J (~8.5 Hz) + Medium J (~6 Hz) Decision_Split->H4_Path Complex Splitting H5_Path Pattern: Broad Doublet (d) Large J (~8.5 Hz) only Decision_Split->H5_Path Simple Splitting Assign_H4 Assignment: H4 (Meta to Fluorine) H4_Path->Assign_H4 Assign_H5 Assignment: H5 (Para to Fluorine) H5_Path->Assign_H5 Verify Validation: 19F Decoupling Collapses H4 to d Assign_H4->Verify

Figure 1: Logical workflow for distinguishing H4 and H5 based on


 coupling magnitudes.

References

  • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods: Fluorine Coupling Constants. University of Wisconsin-Madison.[1][4] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for solvent effects on phenol exchange).[1]

Sources

A Comparative Guide to the Crystal Structures of Halogenated Phenols: Insights into 3,6-Dibromo-2-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Halogenated Phenols

Halogenated phenols are a class of compounds with significant importance in medicinal chemistry and materials science. The introduction of halogen atoms onto a phenol scaffold can profoundly influence its physicochemical properties, including acidity, lipophilicity, and metabolic stability. Furthermore, the nature and position of halogen substituents dictate the intermolecular interactions that govern crystal packing, which in turn affects crucial solid-state properties such as solubility, melting point, and bioavailability. This guide provides a comparative analysis of the crystal structures of various di- and tri-halogenated phenols, with a specific focus on drawing predictive insights into the structural characteristics of 3,6-Dibromo-2-fluorophenol and its derivatives. While a definitive crystal structure for 3,6-Dibromo-2-fluorophenol is not publicly available at the time of this publication, a detailed examination of closely related analogues allows for a robust understanding of the interplay between hydrogen bonding, halogen bonding, and overall crystal architecture.

The Power of Single-Crystal X-ray Diffraction

The primary technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This powerful analytical method provides invaluable data on bond lengths, bond angles, and the nature of intermolecular interactions, which are fundamental to understanding the structure-property relationships of a compound.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure using SC-XRD involves several key steps, each requiring careful execution and analysis.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Slow Evaporation/ Diffusion Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Analysis of Geometric Parameters & Intermolecular Interactions Validation->Analysis Database_Deposition Database Deposition (e.g., CCDC) Analysis->Database_Deposition

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Halogenated Phenol Crystal Structures

To predict the structural features of 3,6-Dibromo-2-fluorophenol, we will examine the crystal structures of several analogous compounds. The key intermolecular interactions that dictate the crystal packing in these systems are O-H···O hydrogen bonds and various types of halogen bonds (e.g., Br···Br, Cl···Cl, Br···O).

Case Study 1: 2,6-Dibromophenol

The crystal structure of 2,6-dibromophenol provides a foundational understanding of how bulky ortho-substituents influence packing. The structure crystallizes in the orthorhombic space group P2₁2₁2₁[1]. The dominant intermolecular interactions are O-H···O hydrogen bonds and electrostatic type-II Br···Br interactions[2]. The interplay between these forces results in a well-defined crystal lattice.

Case Study 2: Dichlorophenol and Bromochlorophenol Isomers

A study on 3,4-dichlorophenol, 4-bromo-3-chlorophenol, and 3-bromo-4-chlorophenol highlights the subtle yet significant impact of halogen identity and position on crystal packing[3][4].

  • 3,4-Dichlorophenol and 4-Bromo-3-chlorophenol: These compounds are isomorphous, crystallizing in the tetragonal space group I4₁/a. Their structures feature both type I and type II Cl···Cl or Br···Br interactions, alongside O-H···O hydrogen bonds[3][4]. The halogen bonds act as an "interlayer glue," holding adjacent layers together[3][4].

  • 3-Bromo-4-chlorophenol: In contrast, this isomer crystallizes in the monoclinic space group P2₁/c. While O-H···O hydrogen bonds are still present, the packing is different, and instead of a Br···Br interaction, a Br···O contact is observed, showcasing the electrophilic nature of the bromine atom[3][4].

This comparison demonstrates that the preference for certain types of halogen bonds can dictate the overall crystal symmetry and packing arrangement[3][4].

Crystallographic Data of Selected Halogenated Phenols

The following table summarizes key crystallographic parameters for a selection of relevant halogenated phenols. This data provides a quantitative basis for comparing their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2,6-DibromophenolC₆H₄Br₂OOrthorhombicP2₁2₁2₁----[1]
3,4-DichlorophenolC₆H₄Cl₂OTetragonalI4₁/a3.79263.7926-90[3][4]
4-Bromo-3-chlorophenolC₆H₄BrClOTetragonalI4₁/a----[3][4]
3-Bromo-4-chlorophenolC₆H₄BrClOMonoclinicP2₁/c----[3][4]
3-Bromo-2-hydroxybenzonitrileC₇H₄BrNO------[5]

Note: Complete unit cell parameters were not available in all cited abstracts.

Predicting the Crystal Structure of 3,6-Dibromo-2-fluorophenol

Based on the analysis of related structures, we can hypothesize the key structural features of 3,6-Dibromo-2-fluorophenol:

  • Dominant Intermolecular Interactions: The presence of the hydroxyl group strongly suggests that O-H···O hydrogen bonds will be a primary motif in the crystal packing. The two bromine atoms are likely to participate in halogen bonding , either as Br···Br or Br···O interactions. The fluorine atom, being a poor hydrogen bond acceptor in organic molecules, is less likely to be a primary driver of the crystal packing but will influence the overall electronic distribution of the molecule.

  • Potential for Polymorphism: The subtle balance between hydrogen and halogen bonding, as seen in the chlorobromophenol isomers, suggests that 3,6-Dibromo-2-fluorophenol could exhibit polymorphism , where different crystallization conditions could lead to different crystal packing arrangements.

  • Influence of the Fluorine Atom: The ortho-fluorine atom will have a significant inductive effect, influencing the acidity of the phenolic proton and the electronic nature of the aromatic ring. This can modulate the strength of the hydrogen and halogen bonds.

Logical Relationship of Factors Influencing Crystal Structure

crystal_structure_factors substituents Substituent Properties (Halogen type, Position) intermolecular_forces Intermolecular Forces (H-bonds, Halogen bonds) substituents->intermolecular_forces Dictates crystal_packing Crystal Packing (Symmetry, Density) intermolecular_forces->crystal_packing Determines solid_state_properties Solid-State Properties (Solubility, Melting Point) crystal_packing->solid_state_properties Influences

Caption: Factors influencing the crystal structure and properties of halogenated phenols.

Experimental Protocols

Synthesis of Halogenated Phenols

The synthesis of halogenated phenols typically involves electrophilic aromatic substitution reactions. For example, the bromination of a phenol can be achieved using elemental bromine in a suitable solvent. The synthesis of fluorophenols can be more complex, often requiring specialized fluorinating agents. A general method for synthesizing 2-fluorophenol compounds involves a multi-step process including an Ullmann reaction followed by a fluorination reaction[6].

Step-by-Step Protocol for Crystallization (Slow Evaporation):

  • Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture at a concentration slightly below its saturation point at room temperature.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter.

  • Evaporation: Place the filtered solution in a loosely covered vial or beaker in a vibration-free environment.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Carefully harvest the resulting single crystals using a spatula or by decanting the remaining solvent.

Conclusion and Future Directions

While the precise crystal structure of 3,6-Dibromo-2-fluorophenol remains to be determined experimentally, a comparative analysis of its structural analogues provides a strong predictive framework. The interplay of O-H···O hydrogen bonds and various types of halogen bonds will undoubtedly be the defining feature of its solid-state architecture. The subtle electronic and steric influences of the fluorine and bromine substituents will fine-tune these interactions, ultimately determining the crystal packing and macroscopic properties of the material.

Future work should focus on the successful synthesis and crystallization of 3,6-Dibromo-2-fluorophenol and its derivatives to validate these predictions through single-crystal X-ray diffraction. A systematic study of a series of these compounds would provide deeper insights into the principles of crystal engineering and their application in the rational design of functional materials and pharmaceutical compounds. The Cambridge Structural Database (CSD) remains an invaluable resource for such comparative studies[7][8].

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Bauer, J. O., Koschabek, S., & Falk, A. (2021). Crystal data and structure refinement of 2,6-dibromophenol (1). ResearchGate. [Link]

  • A kind of method synthesizing 2-fluorophenol compound. (2015).
  • Biran, A., Elizebath, E., & et al. (Year). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Crystal Growth & Design. [Link]

  • Femi, E. R., & et al. (2026). Structural, spectroscopic, vibrational and nonlinear optical analysis of 2,3-dibromo-3-4-(chlorophenyl)-1-(2-hydroxyphenyl) propan-1-one and brominated chalcones: a comprehensive computational approach. ResearchGate. [Link]

  • Varughese, S., & Desiraju, G. R. (2010). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. CrystEngComm, 12(7), 2039-2047. [Link]

  • Soltani, A., & et al. (2018). Crystallography, vibrational, electronic and optical analysis of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol. Journal of Molecular Structure, 1173, 521-530. [Link]

  • Bauer, J. O., Koschabek, S., & Falk, A. (2021). Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6‐Dihalogenated Phenols. ChemistryOpen, 10(5), 589-595. [Link]

  • Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). Semantic Scholar. [Link]

  • Spackman, M. A., & Gavezzotti, A. (2007). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 9(11), 908-912. [Link]

  • 3-Fluorophenol. PubChem. [Link]

  • Crystal structure of 3-bromo-2-hydroxybenzonitrile. (2017). ResearchGate. [Link]

  • Varughese, S., & Desiraju, G. R. (2010). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 368(1923), 3465-3478. [Link]

  • 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol. (n.d.). ResearchGate. [Link]

  • da Silva, G. S., & et al. (2021). X-RAY DIFFRACTION STUDY OF 9-BROMO-3-(TRICHLOROMETHYL)-3,3A,4,5,6,7,8,9-CTAHYDROCYCLOOCTA[C]ISOXAZOL-3-OL. ResearchGate. [Link]

  • 2,3,6-Tribromophenol. PubChem. [Link]

  • 3-Bromo-2-iodophenol. PubChem. [Link]

  • 2,4-Dichloro-6-fluorophenol. PubChem. [Link]

  • 2,4,6-tribromo-3-fluorophenol. Chemsrc. [Link]

  • 2,4-Dibromo-6-fluorophenol. PubChem. [Link]

  • 2,3-dichloro-6-fluorophenol (C6H3Cl2FO). PubChemLite. [Link]

  • CCDC: The Cambridge Crystallographic Data Centre. [Link]

  • 3,6-Dichloro-2-fluorophenol, JRD, 97%. ChemWhat. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.